molecular formula C16H19N3O4S B5054125 N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide

N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide

Cat. No.: B5054125
M. Wt: 349.4 g/mol
InChI Key: HBBZTAPJZFMWLV-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide is an organic compound that features a methoxy group, a pyridine ring, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrophenyl derivatives and pyridine-4-ylmethylamine. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility, while the sulfamoyl group contributes to its potential as an enzyme inhibitor.

Properties

IUPAC Name

N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-16(20)19-14-10-13(4-5-15(14)23-2)24(21,22)18-11-12-6-8-17-9-7-12/h4-10,18H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBZTAPJZFMWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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